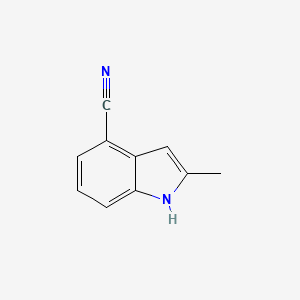

2-Methyl-1H-indole-4-carbonitrile

概要

説明

“2-Methyl-1H-indole-4-carbonitrile” is a chemical compound with the IUPAC name 2-methyl-1H-indole-4-carbonitrile . It has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which are potential anticancer immunomodulators .

Synthesis Analysis

There are several papers that discuss the synthesis of compounds similar to “2-Methyl-1H-indole-4-carbonitrile”. For example, one paper discusses the design and synthesis of 1H-indole-2-carboxamide derivatives . Another paper discusses the design, synthesis, crystal structure, and DFT analysis of 1-(1,2,2-trisubstituted ethyl)-1H-indole-2-carboxamides .

Molecular Structure Analysis

The molecular structure of “2-Methyl-1H-indole-4-carbonitrile” consists of a 1H-indole ring with a methyl group at the 2-position and a carbonitrile group at the 4-position . The InChI code for this compound is 1S/C10H8N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,12H,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-1H-indole-4-carbonitrile” include a molecular weight of 156.19 . It is a solid at room temperature and should be stored in a refrigerator .

科学的研究の応用

Key Intermediate in Synthesis of Selective Androgen Receptor Modulators : 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, closely related to 2-Methyl-1H-indole-4-carbonitrile, has been identified as a key intermediate in the synthesis of selective androgen receptor modulators. A practical and convergent synthesis of this compound starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate was developed (Boros, Kaldor & Turnbull, 2011).

Synthesis via Vinylnitrene Cyclization : The synthesis of 4-Hydroxy-1H-indole-2-carbonitrile, another closely related compound, was achieved through an azide decomposition to form the indole ring. This synthesis demonstrates a method to prepare derivatives of 2-Methyl-1H-indole-4-carbonitrile (Adams, Press & Degan, 1991).

Domino One-Pot Synthesis of Pyrans : A library of novel pyrans, including derivatives of 2-Methyl-1H-indole-4-carbonitrile, were synthesized via a domino one-pot three-component reaction. This method offers significant advantages like simplicity and high yield, showcasing the versatility of indole-4-carbonitriles in chemical synthesis (Sivakumar, Kanchithalaivan & Kumar, 2013).

Catalysis in Indole Synthesis : The compound was used in a DBU-catalyzed alkyne-imidate cyclization for the synthesis of 1-Alkoxypyrazino[1,2- a]indoles, indicating its utility in catalytic processes (Festa et al., 2018).

Cross-Coupling Reactions for Functionalization : A method for the preparation of polysubstituted indole-2-carbonitriles, similar to 2-Methyl-1H-indole-4-carbonitrile, was developed. This method employed cross-coupling reactions, highlighting the chemical versatility of the compound (Hrizi et al., 2021).

Study of Nucleophilic Reactivities : The nucleophilic reactivities of various indoles, including derivatives of 2-Methyl-1H-indole-4-carbonitrile, were investigated, providing insights into their chemical behavior and potential applications (Lakhdar et al., 2006).

Safety And Hazards

将来の方向性

The future directions of “2-Methyl-1H-indole-4-carbonitrile” and similar compounds could involve further exploration of their inhibitory properties against various enzymes and proteins . Additionally, the Suzuki cross-coupling reaction, which produces biaryls, has proven to be popular in recent times and could be further explored .

特性

IUPAC Name |

2-methyl-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-5-9-8(6-11)3-2-4-10(9)12-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMZLOOFONQYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1H-indole-4-carbonitrile | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)

![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)

![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]](/img/structure/B567872.png)

![N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B567873.png)